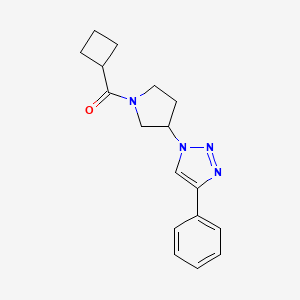
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide is a compound of interest within the realm of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a quinazolinone scaffold, which is significant in medicinal chemistry for its role in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide typically involves multi-step organic synthesis. Key steps may include:
Starting from 2-methyl-4-oxoquinazoline, synthesized via cyclization reactions.
Subsequent nitration of appropriate benzene derivatives to introduce the nitro group.
Chlorination reactions to introduce the chloro substituent.
Amide bond formation via condensation reactions between the intermediate carboxylic acid and amine derivatives under conditions such as coupling reagents like EDCI or DCC.
Industrial Production Methods: Large-scale production often follows similar routes but with optimizations for scalability and cost-efficiency. Techniques may include:
Batch or continuous flow reactors for enhanced reaction control.
Catalysts to lower the activation energy and increase yield.
Solvent recovery and recycling systems to minimize waste and cost.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: May be oxidized at the aromatic ring or the quinazolinone moiety.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or amines under basic conditions.
Major Products Formed:
Amino derivatives from nitro group reduction.
Various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide is explored for its potential in:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: Studied for its interaction with biological macromolecules, influencing processes like enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic agent in treating conditions like cancer, due to its ability to interfere with cellular processes.
Industry: Utilized in creating specialized materials or as intermediates in manufacturing other chemical products.
Mechanism of Action
The compound's mechanism involves interaction at the molecular level:
Molecular Targets: It may target specific enzymes or receptors, altering their activity.
Pathways Involved: Could involve pathways related to cell cycle regulation, apoptosis, or DNA repair mechanisms, depending on its structure and the biological context in which it operates.
Comparison:
Uniqueness: The presence of both the nitro and quinazolinone functionalities provides unique chemical reactivity and biological activity profiles compared to similar compounds.
Similar Compounds: Compounds such as 2-chloro-N-(phenyl)-5-nitrobenzamide or 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives, which may share some structural features but differ in substituent positions and functional groups.
Conclusion
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide represents a compound of considerable interest due to its distinctive structure and potential applications across various scientific disciplines. Its preparation, reactivity, and applications underscore its significance in the ongoing quest for novel and effective compounds in medicinal and industrial chemistry.
Properties
IUPAC Name |
2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c1-13-24-20-8-3-2-7-17(20)22(29)26(13)15-6-4-5-14(11-15)25-21(28)18-12-16(27(30)31)9-10-19(18)23/h2-12H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJIAMXFXGTJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-Dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)





![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(1-phenylethyl)piperidine-4-carboxamide oxalate](/img/structure/B2793705.png)
![4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793706.png)

![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate](/img/structure/B2793711.png)
![5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2793712.png)


